TP0463518, also known as 2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid or TS-143, is a novel, orally active, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3 [, , , ]. This classification places it among a group of compounds being investigated for their potential in treating anemia, particularly in the context of chronic kidney disease [, , ]. TP0463518 functions by stabilizing hypoxia-inducible factor-2α (HIF-2α), a key transcription factor involved in the regulation of erythropoietin (EPO) production [, , , ].
TP0463518 is a novel compound classified as a prolyl hydroxylase domain inhibitor. It specifically targets prolyl hydroxylases 1, 2, and 3, enzymes that play a critical role in regulating hypoxia-inducible factors, which are essential for erythropoiesis (the production of red blood cells). The primary therapeutic application of TP0463518 is in the treatment of renal anemia, particularly in patients with chronic kidney disease. This compound has shown promise in enhancing erythropoietin production, primarily from the liver, thus improving hemoglobin levels and reticulocyte counts in preclinical studies.
TP0463518 is derived from a class of compounds known as hypoxia-inducible factor prolyl hydroxylase inhibitors. These inhibitors function by mimicking hypoxic conditions, leading to the stabilization of hypoxia-inducible factors and subsequent transcriptional activation of genes involved in erythropoiesis. The chemical structure of TP0463518 is characterized by its glycineamide-type framework, specifically designed to inhibit the activity of prolyl hydroxylases effectively.
The synthesis of TP0463518 involves several key steps that emphasize its unique chemical architecture. The compound's synthesis typically begins with the formation of a dihydropyridine core, which undergoes various modifications to introduce functional groups that enhance its inhibitory properties.
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary.
The molecular formula for TP0463518 is C20H18ClN3O6, with a molecular weight of approximately 431.8 g/mol. The structural analysis reveals:
TP0463518's mechanism of action involves reversible inhibition of prolyl hydroxylases, leading to:
Technical details about reaction kinetics and inhibition constants can be derived from enzyme assays conducted during preclinical evaluations.
The primary mechanism by which TP0463518 exerts its effects involves the following processes:
Data from studies indicate significant increases in serum erythropoietin levels following administration in animal models.
The physical properties of TP0463518 include:
Chemical properties include:
TP0463518 has significant potential applications in:
TP0463518 (chemical name: 2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid) is a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs). Its molecular formula is C₂₀H₁₈ClN₃O₆, with a molecular weight of 431.83 g/mol and a CAS registry number of 1558021-37-6 [1] [3]. The compound features a 2,3-dihydropyridin-4-one core linked to a chlorophenoxy-pyridinylmethyl moiety and a glycine-derived side chain. This scaffold enables chelation of the catalytic ferrous iron (Fe²⁺) within the PHD active site, a mechanism central to its inhibitory function [5] [10].
The synthesis of TP0463518 follows a multi-step route starting from ethyl 4-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-5-carboxylate. Key stages include:
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₈ClN₃O₆ |
Molecular Weight (g/mol) | 431.83 |
CAS Registry Number | 1558021-37-6 |
Solubility in DMSO | 40 mg/mL (92.62 mM) |
Solubility in Water | Insoluble |
Purity (HPLC) | ≥98.66% |
Storage Stability | -20°C (powder, 3 years) |
TP0463518 functions as a competitive pan-inhibitor of prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2OG)-dependent dioxygenases regulating HIF-α stability [3] [5]. It exhibits nanomolar affinity across isoforms:
This pan-inhibition stabilizes both HIF-1α and HIF-2α subunits, but TP0463518 shows a preferential effect on HIF-2α in hepatic tissues [9]. Structural studies reveal that TP0463518 occupies the 2OG-binding pocket of PHDs, coordinating the active-site Fe²⁺ via its pyridinone carbonyl and adjacent hydroxyl groups. This disrupts the enzyme’s ability to hydroxylate HIF-α, preventing its proteasomal degradation [5] [10]. Crucially, TP0463518 demonstrates >100-fold selectivity for PHDs over other human 2OG oxygenases (e.g., FIH, collagen prolyl hydroxylases), minimizing off-target effects [5].
Isoform | Species | Parameter | Value (nM) | Assay Type |
---|---|---|---|---|
PHD1 | Human | IC₅₀ | 18 | Cell-free |
PHD2 | Human | Kᵢ | 5.3 | Cell-free |
PHD2 | Monkey | IC₅₀ | 22 | Cell-free |
PHD3 | Human | IC₅₀ | 63 | Cell-free |
Absorption
TP0463518 is orally bioavailable and achieves peak plasma concentrations within 2–4 hours post-administration in rodents and primates. Its absorption is facilitated by moderate lipophilicity (cLogP ~2.5), though aqueous solubility is limited (<1 mg/mL in water). Formulations using 0.5% methylcellulose or carboxymethylcellulose sodium (CMC-Na) enhance bioavailability by creating homogeneous suspensions [1] [3] [6].
Distribution
The compound exhibits a steady-state volume of distribution (Vss) of 1.2–1.8 L/kg in rats, indicating moderate tissue penetration. It preferentially accumulates in the liver, where concentrations are 5-fold higher than in plasma. This hepatic tropism aligns with its mechanism of inducing liver-specific EPO synthesis [9]. Minimal distribution to the kidney (<10% of hepatic levels) distinguishes TP0463518 from other HIF-PHIs (e.g., roxadustat) that stimulate renal EPO [8] [9]. Plasma protein binding is ~85% across species [6].
Metabolism
TP0463518 undergoes hepatic metabolism primarily via:
Excretion
Elimination occurs predominantly through biliary excretion (70–80% of dose) and secondarily via renal excretion (10–15%). The half-life (t½) is species-dependent:
Parameter | Mice | Rats | Monkeys |
---|---|---|---|
t½ (h) | 3.1 | 4.8 | 5.2 |
Tmax (h) | 2.0 | 3.0 | 4.0 |
Vss (L/kg) | 1.5 | 1.8 | 1.2 |
F (%) | >60 | >65 | >50 |
Tissue-Specific Pharmacodynamics
A hallmark of TP0463518 is its liver-selective HIF-2α stabilization:
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4